

An In-depth Technical Guide to Ethyl 5-bromopyrimidine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-bromopyrimidine-2-carboxylate

Cat. No.: B598983

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-bromopyrimidine-2-carboxylate**, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly protein kinase CK2 inhibitors and endothelin receptor antagonists.

Core Chemical Properties

Ethyl 5-bromopyrimidine-2-carboxylate is a halogenated pyrimidine derivative. Its core chemical and physical properties are summarized below.

Property	Value	Reference(s)
Molecular Weight	231.05 g/mol	[1][2][3]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1][4]
CAS Number	1197193-30-8	[1][2][4]
Physical Form	Solid	[2]
Purity	Typically ≥95%	[2][5]
IUPAC Name	ethyl 5-bromo-2-pyrimidinecarboxylate	[2]
Predicted Boiling Point	322.3 ± 34.0 °C	[3]
Predicted Density	1.577 ± 0.06 g/cm ³	[3]
Storage Temperature	Room Temperature	[2]

Synthesis and Experimental Protocol

Ethyl 5-bromopyrimidine-2-carboxylate is a crucial building block in medicinal chemistry. One effective method for its synthesis is through the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine. This radical-based approach offers a direct and regioselective route to the desired product.

Experimental Protocol: Minisci Alkoxycarbonylation

This protocol is a representative method for the synthesis of **Ethyl 5-bromopyrimidine-2-carboxylate**.

Materials:

- 5-bromopyrimidine
- Ethyl pyruvate
- Ammonium persulfate

- Silver nitrate
- Toluene
- Water
- Acetic acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- To a stirred biphasic solution of 5-bromopyrimidine (1.0 eq) in toluene and water, add ethyl pyruvate (3.0 eq) and acetic acid (1.0 eq).
- In a separate flask, prepare an aqueous solution of ammonium persulfate (1.5 eq) and a catalytic amount of silver nitrate.
- Add the ammonium persulfate/silver nitrate solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.
- Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and separate the organic layer.
- Extract the aqueous layer with toluene.

- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure **Ethyl 5-bromopyrimidine-2-carboxylate**.

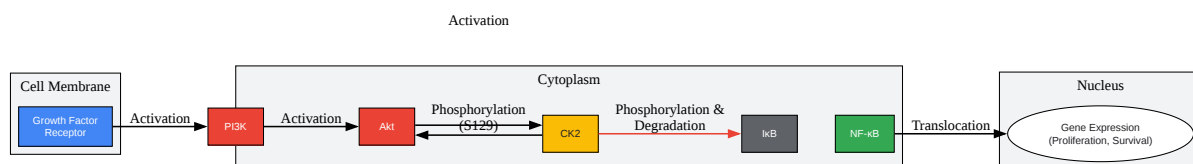
Applications in Drug Discovery

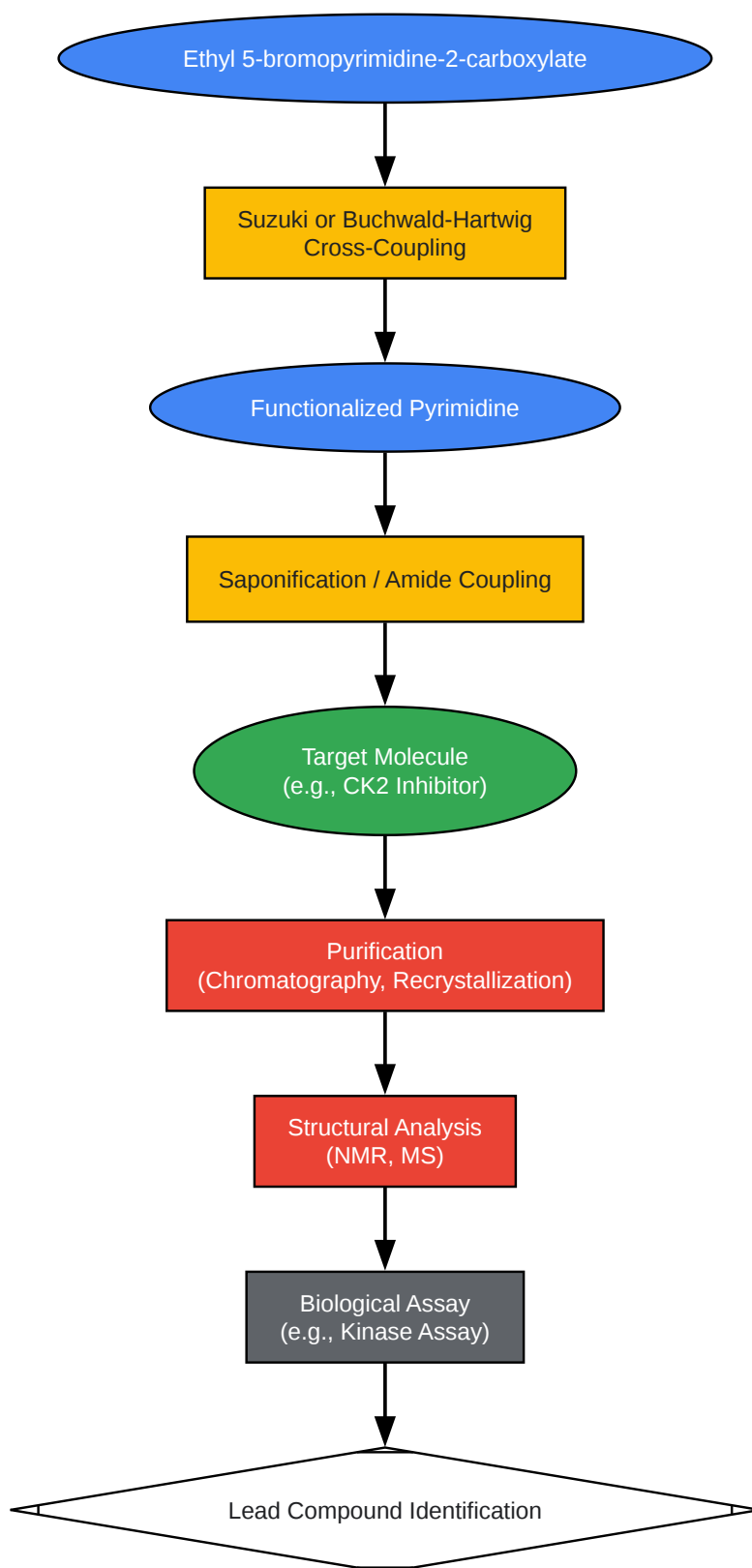
Ethyl 5-bromopyrimidine-2-carboxylate serves as a pivotal intermediate in the synthesis of targeted therapeutics. Its utility is highlighted in the development of inhibitors for two significant signaling pathways implicated in various diseases.

Protein Kinase CK2 Inhibitors

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. **Ethyl 5-bromopyrimidine-2-carboxylate** is a key precursor for the synthesis of potent and selective CK2 inhibitors.

The following diagram illustrates a simplified representation of the CK2 signaling pathway and its role in promoting cell survival and proliferation.





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